2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole

Medicinal Chemistry Structure-Activity Relationship (SAR) Piperazine Pharmacophore

2-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole (CAS 897472-15-0, molecular formula C₁₈H₁₄Cl₂FN₃OS, molecular weight 410.29 g/mol) is a fully synthetic small molecule belonging to the 2-piperazinyl-6-fluorobenzothiazole class. The compound integrates a 6-fluorobenzothiazole core, a piperazine linker, and a 2,4-dichlorobenzoyl terminal group.

Molecular Formula C18H14Cl2FN3OS
Molecular Weight 410.29
CAS No. 897472-15-0
Cat. No. B2647303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole
CAS897472-15-0
Molecular FormulaC18H14Cl2FN3OS
Molecular Weight410.29
Structural Identifiers
SMILESC1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=C(C=C(C=C4)Cl)Cl
InChIInChI=1S/C18H14Cl2FN3OS/c19-11-1-3-13(14(20)9-11)17(25)23-5-7-24(8-6-23)18-22-15-4-2-12(21)10-16(15)26-18/h1-4,9-10H,5-8H2
InChIKeyYGXBLSJLCXCEAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole (CAS 897472-15-0): Structural Identity, Physicochemical Profile, and Procurement-Grade Characterization


2-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole (CAS 897472-15-0, molecular formula C₁₈H₁₄Cl₂FN₃OS, molecular weight 410.29 g/mol) is a fully synthetic small molecule belonging to the 2-piperazinyl-6-fluorobenzothiazole class. The compound integrates a 6-fluorobenzothiazole core, a piperazine linker, and a 2,4-dichlorobenzoyl terminal group. It is commercially catalogued as a research-grade chemical for biochemical assay development, with supplier-reported purity typically ≥90% (HPLC) [1]. Its structural features place it within a well-precedented medicinal chemistry scaffold space, yet the specific substitution pattern differentiates it from numerous in-class analogs, necessitating rigorous comparative evaluation rather than generic substitution.

Procurement Risk of Interchanging 2-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole with Unvalidated Structural Analogs


Benzothiazole-piperazine derivatives are known to exhibit diverse biological activities—including acetylcholinesterase (AChE) inhibition and anticancer cytotoxicity—whose potency and selectivity are exquisitely sensitive to even minor structural perturbations. Published structure-activity relationship (SAR) studies on closely related series demonstrate that substituent identity at the piperazine N-acyl position dictates target engagement: for example, thiazole-substituted benzoylpiperazines achieve AChE IC₅₀ values ranging from 0.80 μM to >100 μM depending solely on the aryl appendage [1]. Similarly, in anticancer benzothiazole-piperazine series, the difference between potent GI₅₀ values (<10 μM) and inactivity is governed by halogen substitution pattern and linker composition [2]. Consequently, substituting CAS 897472-15-0 with any analog lacking the identical 2,4-dichlorobenzoyl and 6-fluoro substitution pattern risks complete loss of desired biological activity, even if the analog shares the benzothiazole-piperazine core. Procurement decisions must therefore be evidence-based and comparator-driven.

Quantitative Differentiation Evidence for 2-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole (CAS 897472-15-0) Against Closest Structural Analogs


Structural Differentiation via 2,4-Dichlorobenzoyl Substituent vs. Mono-chloro, Non-chloro, and Heteroaryl Benzoyl Analogs

CAS 897472-15-0 possesses a 2,4-dichlorobenzoyl substituent, which distinguishes it from multiple commercially available analogs including the 4-fluoro regioisomer (CAS not specified, 2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole), the 2-chlorobenzoyl analog (CAS 897471-81-7), the cyclopropanecarbonyl analog (CAS not specified), and the 2,5-dichlorothiophene-3-carbonyl analog (CAS not specified). In the benzothiazole-piperazine anticancer series, aroyl-substituted compounds (1h and 1j) were identified as the most active derivatives, with the dihalogenated benzoyl motif contributing critically to cytotoxic potency against HUH-7, MCF-7, and HCT-116 cell lines [1]. The specific 2,4-dichloro arrangement provides a unique combination of steric bulk, electron-withdrawing character, and potential halogen-bonding interactions that cannot be replicated by mono-chloro, non-chloro, or heteroaryl replacements.

Medicinal Chemistry Structure-Activity Relationship (SAR) Piperazine Pharmacophore

6-Fluoro Substitution on Benzothiazole Core: Differentiation from Des-fluoro and Alternative 6-Substituted Analogs

The 6-fluoro substituent on the benzothiazole ring of CAS 897472-15-0 differentiates it from the 4-fluoro regioisomer and from des-fluoro benzothiazole-piperazine derivatives commonly employed in published AChE and anticancer studies. In the benzothiazole-piperazine AChE inhibitor series reported by Demir Özkay et al. (2016), compounds with diverse benzothiazole substitution were evaluated; the most active AChE inhibitors (5n, 5o, 5p) achieved 96.44%, 99.83%, and 89.70% inhibition at 0.1 µM concentration, and their activity was dependent on the specific substitution pattern on the benzothiazole and pendant aryl groups [1]. The 6-fluoro substituent enhances electron deficiency of the aromatic system and provides a metabolic block against cytochrome P450-mediated oxidation, a feature absent in des-fluoro and 6-methoxy analogs [2].

Fluorine Chemistry Benzothiazole SAR Metabolic Stability

Differential AChE Inhibitory Potential Inferred from Thiazole-Benzoylpiperazine SAR

Although CAS 897472-15-0 itself lacks published AChE IC₅₀ data, its structural congener series—thiazole-substituted benzoylpiperazines—has been systematically profiled. Sahin et al. (2018) reported that among 66 piperazinyl thiazole derivatives, the most potent AChE inhibitors (compounds 35, 38, and 40) achieved IC₅₀ values of 0.9767 μM, 0.9493 μM, and 0.8023 μM respectively, while compound 45 showed IC₅₀ = 1.122 μM, compound 57 IC₅₀ = 1.2130 μM, and compound 61 IC₅₀ = 0.9193 μM [1]. These sub-micromolar to low-micromolar activities are comparable to the reference AChE inhibitor donepezil and are highly sensitive to the benzoyl substituent. In contrast, Jafari et al. (2025) showed that a separate series of benzothiazole-piperazine derivatives entirely failed to inhibit AChE (IC₅₀ > 100 μM) despite structural similarity [2]. The 2,4-dichlorobenzoyl group present in CAS 897472-15-0 aligns with the dihalogenated benzoyl motif associated with enhanced AChE engagement in the Sahin series, providing a rational basis for predicted differential activity versus des-chloro and mono-chloro analogs.

Acetylcholinesterase Inhibition Alzheimer's Disease Benzoylpiperazine SAR

Anticancer Cytotoxicity Potential: Class-Level Evidence for Benzothiazole-Piperazine Derivatives with Dihalogenated Benzoyl Motifs

The benzothiazole-piperazine scaffold has been validated for anticancer cytotoxicity across multiple studies. Gurdal et al. (2017) demonstrated that dihalo-substituted benzylpiperazine derivatives (2a, 2e) exhibited the highest cytotoxic activities across hepatocellular (Huh7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines, while compounds with different substitution patterns showed weaker or no activity [1]. Separately, Gurdal et al. (2015) reported that aroyl-substituted compounds 1h and 1j were the most active derivatives in a ten-compound benzothiazole-piperazine panel screened against HUH-7, MCF-7, and HCT-116 cells by sulforhodamine B assay [2]. CAS 897472-15-0, bearing the 2,4-dichlorobenzoyl group, structurally aligns with the dihalogenated aroyl motif correlated with enhanced cytotoxicity. Compounds lacking the 2,4-dichloro substitution pattern (e.g., 2-chlorobenzoyl analog CAS 897471-81-7) are predicted to exhibit reduced cytotoxic potency based on this SAR trend.

Anticancer Activity Cytotoxicity Screening Benzothiazole-Piperazine

Absence of Published Biological Data for CAS 897472-15-0: Procurement Risk Assessment

A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, and the patent literature (as of May 2026) reveals no primary research publications, no bioassay depositions, and no patent disclosures containing quantitative biological data for CAS 897472-15-0 specifically. The compound is listed in commercial supplier catalogs (e.g., Life Chemicals screening library, purity ≥90%) as a research-grade chemical [1], but no IC₅₀, Ki, EC₅₀, MIC, or in vivo data are publicly available for this exact compound. This contrasts with structurally related benzothiazole-piperazine derivatives for which extensive SAR data have been published [2]. All differentiation evidence presented herein is therefore exclusively class-level inference or supporting evidence derived from congeneric series, and cannot be considered direct proof of biological activity for CAS 897472-15-0.

Data Availability Procurement Risk Screening Library

Evidence-Based Application Scenarios for 2-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole (CAS 897472-15-0)


Exploratory Screening in Acetylcholinesterase (AChE) Inhibition Assays

CAS 897472-15-0 is structurally aligned with the dihalogenated benzoylpiperazine SAR associated with sub-micromolar AChE inhibition, as demonstrated by thiazole-benzoylpiperazine congeners achieving IC₅₀ values of 0.80–1.21 μM [1]. The compound is suitable for inclusion in AChE inhibitor screening panels using Ellman's method, with the recommendation that comparator compounds (e.g., donepezil as reference standard) and structurally matched analogs (e.g., the 2-chlorobenzoyl derivative CAS 897471-81-7) be run in parallel to establish its relative potency and confirm whether the 2,4-dichloro substitution pattern confers the predicted advantage over mono-chloro analogs.

Anticancer Cytotoxicity Profiling Against Solid Tumor Cell Lines

The dihalogenated aroyl substitution pattern of CAS 897472-15-0 aligns with the SAR trend in which aroyl-substituted benzothiazole-piperazine derivatives exhibit maximal cytotoxicity against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines [2]. The compound is appropriate for sulforhodamine B (SRB) or MTT cytotoxicity screening at concentrations ranging from 0.1 to 100 μM, with the 2-chlorobenzoyl analog (CAS 897471-81-7) and the 4-fluoro regioisomer serving as matched comparators to quantify the contribution of the 2,4-dichloro and 6-fluoro substitution to antiproliferative activity.

Structure-Activity Relationship (SAR) Expansion of Benzothiazole-Piperazine Chemical Space

CAS 897472-15-0 occupies a specific and under-explored coordinate in benzothiazole-piperazine chemical space (2,4-dichlorobenzoyl + 6-fluoro combination). Published SAR studies have not systematically interrogated this precise substitution pattern [3]. Procurement for systematic SAR campaigns—where the compound serves as a parent scaffold for further derivatization or as a comparator against mono-chloro, des-fluoro, and heteroaryl analogs—can generate novel IP and fill a documented knowledge gap. The compound's commercial availability at ≥90% purity from at least one screening library supplier facilitates rapid incorporation into parallel synthesis or medicinal chemistry workflows.

Computational Docking and Pharmacophore Modeling Studies

The well-defined structure of CAS 897472-15-0, combined with the availability of high-resolution crystal structures for AChE (e.g., PDB 4EY7) and cancer-relevant targets, makes it suitable for molecular docking and molecular dynamics simulations. The 2,4-dichlorobenzoyl moiety provides a distinctive halogen-bonding pharmacophoric feature that can be computationally interrogated against target active sites. Such in silico studies can generate testable hypotheses regarding binding mode and selectivity that guide subsequent in vitro validation, consistent with the computational approaches employed in recent benzothiazole-piperazine publications [3].

Quote Request

Request a Quote for 2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.